N-(3-chlorobenzyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-[(3-CHLOROPHENYL)METHYL]-3-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the thiazolopyrimidine class. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, which is further substituted with a chlorophenylmethyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-3-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-component reactions. One common method involves the condensation of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones under ultrasonic activation in isopropyl alcohol at 20°C . Another approach includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as chloroacetic acid or terminal alkynes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as atom economy and environmental safety, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(3-CHLOROPHENYL)METHYL]-3-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiazolopyrimidine derivatives.
Scientific Research Applications
N-[(3-CHLOROPHENYL)METHYL]-3-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It exhibits anticancer, antibacterial, and anti-inflammatory activities.
Biology: Used in studies involving enzyme inhibition and molecular docking.
Chemistry: Employed in the synthesis of novel heterocyclic compounds with potential therapeutic benefits.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-3-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as acetylcholinesterase and topoisomerase II, disrupting cellular processes and leading to cytotoxic effects . The compound’s structure allows it to bind effectively to the active sites of these enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: Compounds with similar thiazolopyrimidine structures but different substituents.
2-Substituted Thiazolo[3,2-a]pyrimidines: These derivatives exhibit similar biological activities but may have different pharmacokinetic properties.
Uniqueness
N-[(3-CHLOROPHENYL)METHYL]-3-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. Its combination of a chlorophenylmethyl group and a carboxamide group contributes to its potent biological effects and makes it a valuable compound in medicinal chemistry research .
Properties
Molecular Formula |
C15H12ClN3O2S |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-8-22-15-18-7-12(14(21)19(9)15)13(20)17-6-10-3-2-4-11(16)5-10/h2-5,7-8H,6H2,1H3,(H,17,20) |
InChI Key |
ITRBTNXBJKOIBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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